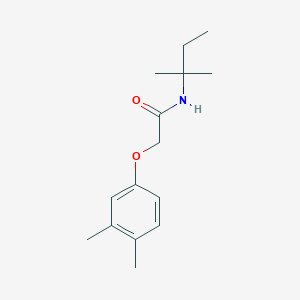
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide
説明
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide, also known as DMPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPPA is a derivative of the chemical compound phenoxyacetamide and has been synthesized using various methods.
作用機序
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide works by binding to specific receptors in the body, known as TRPA1 receptors. These receptors are involved in the perception of pain and inflammation. By binding to these receptors, 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide can reduce the activity of neurons that transmit pain signals, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes that are involved in inflammation, leading to a reduction in inflammation. 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has also been shown to affect the activity of certain neurotransmitters, leading to a reduction in pain.
実験室実験の利点と制限
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a high degree of selectivity for TRPA1 receptors, making it a useful tool for studying the nervous system. However, 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide. One area of interest is the development of new pain medications based on the compound. 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide may also have potential applications in the study of other neurological disorders, such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential of 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide and to identify new areas for exploration.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has been studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. 2-(3,4-dimethylphenoxy)-N-(1,1-dimethylpropyl)acetamide has also been studied for its potential use as a tool in the study of the nervous system, as it has been shown to affect the activity of certain neurons.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-15(4,5)16-14(17)10-18-13-8-7-11(2)12(3)9-13/h7-9H,6,10H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNMUOMKANTLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)COC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3482902.png)


![4-bromo-N-{[(2-bromophenyl)amino]carbonothioyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3482914.png)
![diethyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B3482920.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B3482953.png)
![3-cyclopentyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3482961.png)
![1-[4-(benzyloxy)phenyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B3482967.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3482985.png)

![5-(2-methoxybenzylidene)-3-[3-oxo-3-(1-piperidinyl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483005.png)
